Cas no 70159-58-9 (2,3-dimethyl-1-oxo-4-(2,3,4-trimethoxyphenyl)-1,2-dihydropyridinium)

2,3-dimethyl-1-oxo-4-(2,3,4-trimethoxyphenyl)-1,2-dihydropyridinium structure
70159-58-9 structure
Product Name:2,3-dimethyl-1-oxo-4-(2,3,4-trimethoxyphenyl)-1,2-dihydropyridinium
CAS No:70159-58-9
MF:C16H19NO4
MW:289.32636475563
CID:974685
PubChem ID:494235
Update Time:2025-04-19

2,3-dimethyl-1-oxo-4-(2,3,4-trimethoxyphenyl)-1,2-dihydropyridinium Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-1-oxo-4-(2,3,4-trimethoxyphenyl)-1,2-dihydropyridinium
    • 2,3-dimethyl-1-oxido-4-(2,3,4-trimethoxyphenyl)pyridin-1-ium
    • NSC326626
    • NSC 326626
    • Pyridine, 2,3-dimethyl-4-(2,3,4-trimethoxyphenyl)-, 1-oxide
    • 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol
    • 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1.lambda.~5~-pyridin-1-ol
    • NSC-326626
    • 70159-58-9
    • DTXSID70220430
    • E4CK532RBQ
    • Inchi: 1S/C16H19NO4/c1-10-11(2)17(18)9-8-12(10)13-6-7-14(19-3)16(21-5)15(13)20-4/h6-9H,1-5H3
    • InChI Key: TUVOKZCAYVQDGH-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=CC=1C1C=C[N+](=C(C)C=1C)[O-])OC)OC

Computed Properties

  • Exact Mass: 290.1393
  • Monoisotopic Mass: 289.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 53.2Ų

Experimental Properties

  • PSA: 47.77
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